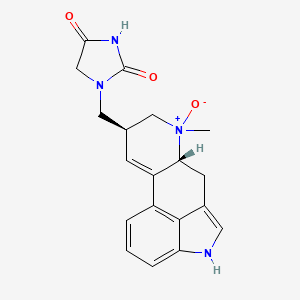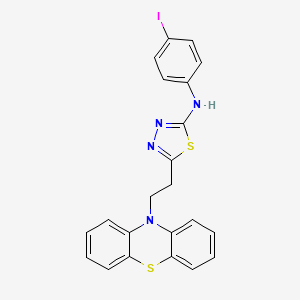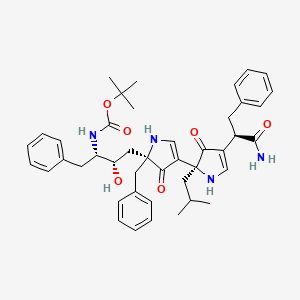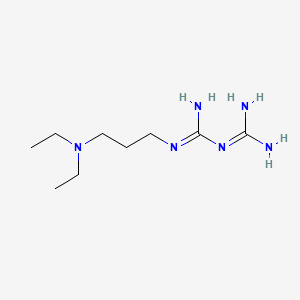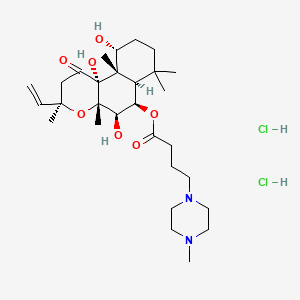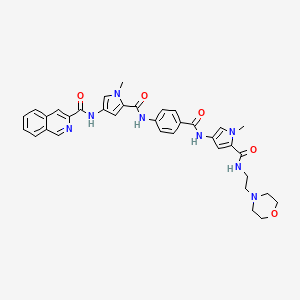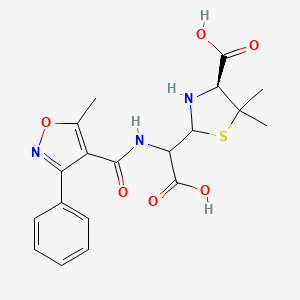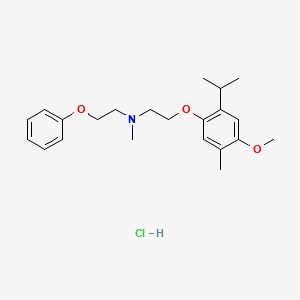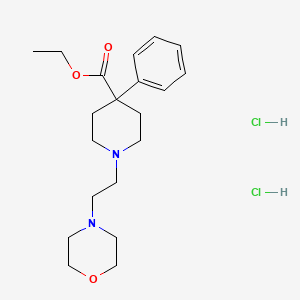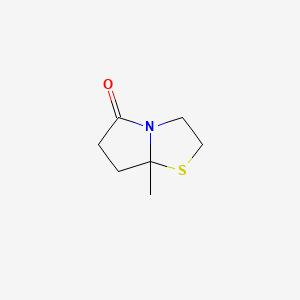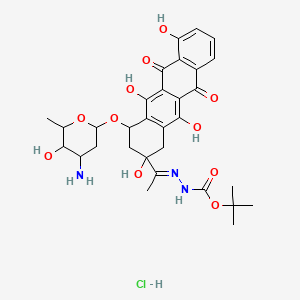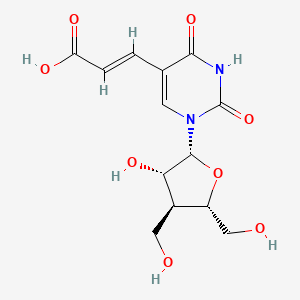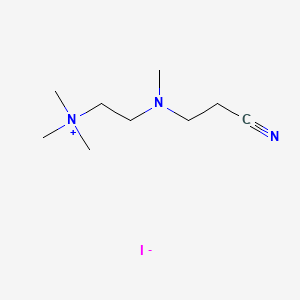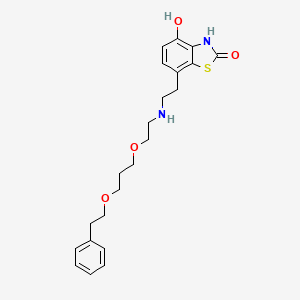
7R6Ewe2NN4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7R6Ewe2NN4 involves multiple steps, starting with the preparation of the benzothiazolone core. The key steps include:
Formation of the Benzothiazolone Core: This is typically achieved by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazolone ring.
Etherification: The phenylethoxy and propoxy groups are introduced through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the stepwise synthesis of the compound.
Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
7R6Ewe2NN4 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Ketones and aldehydes.
Reduced Derivatives: Alcohols and amines.
Substituted Derivatives: Various substituted benzothiazolones.
科学的研究の応用
7R6Ewe2NN4 has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Employed in the development of new materials with unique properties.
Biology
Biochemical Studies: Utilized in studying enzyme interactions and biochemical pathways.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine
Drug Development: Explored as a potential therapeutic agent for various diseases.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Chemical Manufacturing: Used in the production of other chemical compounds.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 7R6Ewe2NN4 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
Benzothiazolone Derivatives: Compounds such as 2-mercaptobenzothiazole and 6-hydroxybenzothiazole share structural similarities with 7R6Ewe2NN4.
Phenylethoxy Derivatives: Compounds like 2-phenylethoxyethanol and 3-phenylethoxypropane are structurally related.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
154189-36-3 |
|---|---|
分子式 |
C22H28N2O4S |
分子量 |
416.5 g/mol |
IUPAC名 |
4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propoxy]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C22H28N2O4S/c25-19-8-7-18(21-20(19)24-22(26)29-21)9-11-23-12-16-28-14-4-13-27-15-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26) |
InChIキー |
UZKGLZYJRXILSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOCCCOCCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


